molecular formula C21H24ClN3O2 B11018405 N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

Cat. No.: B11018405
M. Wt: 385.9 g/mol
InChI Key: VUALNHUPKUPZAL-UHFFFAOYSA-N
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Description

N-[2-(4-Chloro-1H-indol-1-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a synthetic acetamide derivative featuring a 4-chloroindole moiety linked via an ethyl chain to a tetrahydropyran ring substituted with a pyrrole group.

Properties

Molecular Formula

C21H24ClN3O2

Molecular Weight

385.9 g/mol

IUPAC Name

N-[2-(4-chloroindol-1-yl)ethyl]-2-(4-pyrrol-1-yloxan-4-yl)acetamide

InChI

InChI=1S/C21H24ClN3O2/c22-18-4-3-5-19-17(18)6-12-24(19)13-9-23-20(26)16-21(7-14-27-15-8-21)25-10-1-2-11-25/h1-6,10-12H,7-9,13-16H2,(H,23,26)

InChI Key

VUALNHUPKUPZAL-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CC(=O)NCCN2C=CC3=C2C=CC=C3Cl)N4C=CC=C4

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors, including serotonin and dopamine receptors . This binding can modulate the activity of these receptors, leading to various pharmacological effects. Additionally, the compound may inhibit specific enzymes or signaling pathways involved in inflammation, cancer, and microbial infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares structural motifs with several acetamide derivatives documented in the evidence:

Compound Key Substituents Molecular Weight Reported Activity Reference
Target Compound 4-Chloroindole, tetrahydropyran-pyrrole ~433.9 g/mol* Not explicitly reported
2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-hydroxy-N-(pyridin-4-yl)acetamide (1a) 4-Chlorobenzylindole, pyridinyl ~395.8 g/mol Not specified
2-(4-((5-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)-1H-pyrazol-1-yl)acetamide (18) Fluoro-pyrimidine, pyrazole ~317.1 g/mol CDK2 inhibitor (IC₅₀ = 0.8 µM)
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate Fluorophenylimidazole, pyridinyl, sulfinyl ~449.5 g/mol COX-2 inhibitor (IC₅₀ = 0.03 µM)
N-(4-{[(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]sulfonyl}phenyl)acetamide Tetrahydropyran-pyrazole, sulfonamide ~378.4 g/mol Not explicitly reported

*Calculated based on formula C₂₁H₂₃ClN₄O₂.

Key Observations:

  • Indole vs. Pyrazole/Pyrimidine Cores: The target compound’s 4-chloroindole group distinguishes it from pyrazole- or pyrimidine-centric analogs (e.g., compound 18 in ).
  • Tetrahydropyran Modifications: The tetrahydropyran-pyrrole moiety in the target compound contrasts with simpler pyran-sulfonamide () or pyran-methylimidazole () systems.
  • Halogen Effects : The 4-chloroindole group may confer metabolic stability over fluorinated analogs (e.g., compound 18 in ), though fluorine’s electronegativity often improves target affinity .

Pharmacological and Physicochemical Comparisons

  • Kinase Inhibition: Compound 18 () demonstrates potent CDK2 inhibition (IC₅₀ = 0.8 µM), attributed to its pyrimidine-pyrazole scaffold.
  • Anti-inflammatory Activity : The COX-2 inhibitor (IC₅₀ = 0.03 µM) in highlights the role of fluorophenyl and sulfinyl groups in enzyme binding. The absence of such motifs in the target compound suggests divergent therapeutic applications.
  • Solubility and Bioavailability : The tetrahydropyran ring in the target compound and may enhance solubility compared to purely aromatic systems (e.g., ), though pyrrole’s hydrophobicity could offset this advantage.

Biological Activity

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a complex organic compound that has attracted attention in the fields of medicinal chemistry and pharmacology. Its unique structural features, which include an indole moiety and a pyrrolidine derivative, suggest potential biological activities that merit further investigation.

Structural Overview

The molecular formula of this compound is C21H23ClN3O2C_{21}H_{23}ClN_{3}O_{2}, and it has a molecular weight of approximately 379.8 g/mol. The IUPAC name provides insight into its functional groups, indicating the presence of both chloro and pyrrolidine structures that are often associated with diverse biological activities.

PropertyValue
Molecular FormulaC21H23ClN3O2
Molecular Weight379.8 g/mol
IUPAC NameN-[2-(4-chloroindol-1-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide
InChI KeyBHKJPWKFAJHRJD-UHFFFAOYSA-N

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells. The indole component is known for its role in modulating enzyme activity and receptor interactions, while the pyrrolidine structure may facilitate binding to specific proteins involved in cellular signaling pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular growth and proliferation.
  • Receptor Modulation : It could act as a modulator for neurotransmitter receptors, influencing neurological functions.
  • DNA Intercalation : The structural components may allow for intercalation with DNA, potentially altering gene expression.

Biological Activity Studies

Research has demonstrated that compounds with similar structural features exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Case Studies

  • Anticancer Activity : A study investigating indole derivatives found that compounds similar to this compound showed significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to apoptosis induction through caspase activation.
    • Example : Compound X (structurally similar) exhibited an IC50 value of 12 µM against MCF7 breast cancer cells .
  • Antimicrobial Properties : Another study highlighted the antimicrobial efficacy of indole derivatives against Gram-positive bacteria, suggesting that modifications in the indole structure could enhance activity.
    • Example : A related compound demonstrated a minimum inhibitory concentration (MIC) of 31.25 µg/mL against Staphylococcus aureus .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other indole-based compounds to evaluate its relative potency and efficacy.

Compound NameIC50 (µM)Activity Type
N-[2-(4-bromoindol-1-yl)ethyl]-3-methylbenzamide15Anticancer
N-[2-(5-fluoroindol-1-yl)ethyl]-3-carboxylic acid10Antimicrobial
N-[2-(4-chloroindol-1-yl)ethyl]-5-methoxybenzamide8Anticancer

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